Introduction: Deconstructing a Complex Analytical Tool
Introduction: Deconstructing a Complex Analytical Tool
An In-Depth Technical Guide to Penta-O-acetyl Iopamidol-d8
In the landscape of modern bioanalysis and pharmaceutical development, precision is paramount. The quantification of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices requires robust analytical methods. Iopamidol, a widely used non-ionic, low-osmolar iodinated contrast agent for medical imaging, is no exception.[1][2] Its monitoring in environmental and biological samples is crucial for pharmacokinetic studies and environmental impact assessments.
This guide delves into a critical tool for such analyses: Penta-O-acetyl Iopamidol-d8 . This molecule is not merely a variation of Iopamidol; it is a sophisticated analytical standard engineered for accuracy. To understand its function, we must dissect its name:
-
Iopamidol: The parent molecule, a tri-iodinated benzene derivative responsible for X-ray attenuation.[3][4]
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Penta-O-acetyl: This refers to the five acetyl groups (-COCH₃) that have been added to protect the five hydroxyl (-OH) groups of Iopamidol. This derivatization is a key synthetic strategy to control reactivity and can also modify the compound's solubility and chromatographic behavior.[5][6]
-
-d8: This signifies that eight hydrogen atoms in the molecule have been replaced with their stable isotope, deuterium. This isotopic labeling is the cornerstone of its application as a high-fidelity internal standard in mass spectrometry.[7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Penta-O-acetyl Iopamidol-d8, covering its chemical rationale, synthesis, and its pivotal role in developing trustworthy, high-performance quantitative analytical methods.
Physicochemical Characteristics and Data
Penta-O-acetyl Iopamidol-d8 is a protected and isotopically labeled form of Iopamidol.[8][9] Its physical and chemical properties are distinct from the parent compound, primarily due to the replacement of polar hydroxyl groups with less polar acetyl esters. This modification increases its hydrophobicity, affecting its solubility and chromatographic retention.
| Property | Value | Source(s) |
| Chemical Name | N¹,N³-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8 | [8][9] |
| Molecular Formula | C₂₇H₂₄D₈I₃N₃O₁₃ | [8][10] |
| Molecular Weight | 995.32 g/mol | [8][10] |
| Appearance | Yellow Powder | [8] |
| Storage | 2-8°C Refrigerator | [8] |
| Unlabeled CAS | 289890-55-7 | [10][11] |
Synthesis and Structural Elucidation
The generation of Penta-O-acetyl Iopamidol-d8 is a multi-step process rooted in the synthesis of Iopamidol itself. The process involves the strategic protection of reactive functional groups to ensure the desired chemical modifications occur at the correct positions.
Causality of the Synthetic Strategy: The synthesis of Iopamidol involves creating amide bonds. The precursor molecules contain multiple hydroxyl groups which are also reactive. To prevent unwanted side reactions during the introduction of the chiral side-chain, these hydroxyl groups are protected via acetylation. This is a common and robust strategy in organic synthesis to enhance yield and purity. The final deacetylation step under acidic conditions reveals the final Iopamidol structure.[5][6] The deuterium atoms are incorporated by using a deuterated starting material, typically a deuterated version of 2-amino-1,3-propanediol (serinol).
Caption: Synthetic workflow for Penta-O-acetyl Iopamidol-d8.
Core Application: The Gold Standard Internal Standard
The primary and most critical application of Penta-O-acetyl Iopamidol-d8 is as a precursor to, or a direct internal standard (IS) for, the quantitative analysis of Iopamidol or its acetylated metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Expertise & Rationale: Why Use a Stable Isotope-Labeled IS? In quantitative mass spectrometry, an ideal internal standard should behave identically to the analyte of interest (the "analyte") during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[12]
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Co-elution: A deuterated standard like Iopamidol-d8 (obtained after de-acetylation) has nearly identical physicochemical properties to the native Iopamidol.[7] This ensures it elutes from the LC column at the same time, experiencing the same matrix effects and ionization suppression or enhancement.
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Correction for Variability: It accurately corrects for analyte loss during sample extraction and inconsistencies in injection volume.
-
Mass Differentiation: The mass difference (8 Da for d8) allows the mass spectrometer to detect and quantify the analyte and the internal standard independently and simultaneously.[7][13]
Using a structural analog that does not co-elute cannot reliably compensate for matrix effects that occur at the specific retention time of the analyte. Therefore, stable isotope-labeled standards are considered the gold standard for regulated bioanalysis.[12]
Caption: The principle of a stable isotope-labeled internal standard.
Experimental Protocol: LC-MS/MS Quantification of Iopamidol
This section provides a validated, step-by-step methodology for the quantification of Iopamidol in an aqueous matrix (e.g., environmental water or diluted plasma) using Iopamidol-d8 as the internal standard. Penta-O-acetyl Iopamidol-d8 serves as the stable stock material, from which the active internal standard, Iopamidol-d8, is prepared via hydrolysis.
1. Preparation of Standard and IS Solutions
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Rationale: Accurate preparation of stock solutions is fundamental for a precise calibration curve. Using a high-purity, stable precursor like Penta-O-acetyl Iopamidol-d8 ensures the integrity of the standard. The de-acetylation step is critical to convert the precursor into the active IS that matches the analyte.
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Penta-O-acetyl Iopamidol-d8 Primary Stock (1 mg/mL): Accurately weigh 1 mg of Penta-O-acetyl Iopamidol-d8 and dissolve in 1 mL of methanol.
-
Iopamidol-d8 Stock (hydrolysis): To the 1 mg/mL stock, add a catalytic amount of aqueous hydrochloric acid and heat at reflux for several hours to hydrolyze the acetyl groups.[5] Neutralize the solution carefully. The completion of the reaction should be monitored by LC-MS. This creates the Iopamidol-d8 stock.
-
Iopamidol Primary Stock (1 mg/mL): Prepare a separate stock solution of the non-labeled Iopamidol reference standard in methanol.[1]
-
Working Standard Solutions: Serially dilute the Iopamidol primary stock with an appropriate solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to prepare a calibration curve ranging from 1 to 500 ng/mL.[1]
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Iopamidol-d8 stock solution with the same solvent to a final concentration of 100 ng/mL.[1]
2. Sample Preparation
-
Rationale: The goal is to cleanly extract the analyte and IS from the matrix while minimizing interferences. The "dilute-and-shoot" method described here is simple and effective for relatively clean samples.
-
Procedure: To 1 mL of the aqueous sample, add 10 µL of the 100 ng/mL IS working solution.[1]
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter directly into an HPLC vial to remove particulates that could damage the LC system.[1]
3. LC-MS/MS Analysis
-
Rationale: Chromatographic separation on a C18 column isolates Iopamidol from other matrix components. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM).
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.[1]
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Parameters (MRM):
-
Ionization Mode: ESI Positive.
-
Transitions:
-
Iopamidol: Monitor the transition from the precursor ion [M+H]⁺ to a specific, stable product ion.
-
Iopamidol-d8: Monitor the corresponding transition for the deuterated internal standard.
-
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Iopamidol | 778.1 | Fragment A | Precursor is [M+H]⁺. Product ion must be determined experimentally. |
| Iopamidol-d8 | 786.1 | Fragment A | Precursor is [M+H]⁺. The fragment should be the same as the analyte. |
4. Data Analysis and Validation
-
Rationale: The ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration. This ratiometric approach ensures that any variations in instrument performance or sample handling affect both compounds equally, leading to a highly precise and accurate result.
-
Procedure:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the concentration of the working standards.
-
Apply a linear regression model to the calibration curve. The R² value should be >0.99 for a valid curve.
-
Calculate the concentration of Iopamidol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for the bioanalytical quantification of Iopamidol.
Conclusion
Penta-O-acetyl Iopamidol-d8 represents a cornerstone of modern analytical chemistry, embodying the principles of precision and reliability. While its direct use may be niche, its role as a stable, high-purity precursor for the gold-standard internal standard, Iopamidol-d8, is indispensable for researchers in pharmacology, environmental science, and clinical diagnostics. Understanding its chemical design, synthesis, and the rationale behind its application empowers scientists to develop and validate robust, accurate, and trustworthy quantitative methods, ensuring the integrity of their data in critical research and development endeavors.
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